molecular formula C16H17ClN2O3S B2761819 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034620-48-7

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine

Katalognummer B2761819
CAS-Nummer: 2034620-48-7
Molekulargewicht: 352.83
InChI-Schlüssel: AEIBRWYYIGYTFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Wissenschaftliche Forschungsanwendungen

Cyclin-dependent Kinase Inhibitors

Research has explored the synthesis and application of beta-piperidinoethylsulfides, which undergo Cope-type elimination to afford beta-aminoethylsulfones. These compounds have shown potential as inhibitors of cyclin-dependent kinase CDK2, which is crucial in cell cycle regulation and cancer therapy. A specific derivative linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine emerged as a potent inhibitor, demonstrating the potential of related compounds in medicinal chemistry (Griffin et al., 2006).

Hedgehog Pathway Inhibitor Metabolism

The metabolism and disposition of GDC-0449, a molecule with a similar pyridine structure, were extensively studied in rats and dogs. GDC-0449 is a Hedgehog signaling pathway inhibitor, and its study provides insights into the metabolic fate of such compounds. The research revealed extensive metabolism involving oxidation and conjugation processes, highlighting the complex metabolic pathways these compounds can undergo (Yue et al., 2011).

Novel Heterocyclic Compounds Synthesis

Studies have focused on synthesizing new pyrazolopyridines and related compounds, demonstrating the versatility of pyridine derivatives in creating diverse bioactive molecules. These synthetic pathways offer a foundation for developing novel therapeutic agents, showcasing the utility of such compounds in drug discovery and development (Ghattas et al., 2003; El‐Emary et al., 2002).

Spin-Crossover and Phase Changes in Iron(II) Complexes

Research into iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands has uncovered a delicate interplay between spin-crossover phenomena and crystallographic phase changes. These findings contribute to our understanding of molecular electronics and spintronics, highlighting the role of pyridine derivatives in developing advanced materials (Cook et al., 2015).

Catalytic Syntheses and Biological Activities

The compound and its related derivatives have been used as catalysts and intermediates in the synthesis of biologically active molecules. For instance, magnetically separable graphene oxide anchored sulfonic acid demonstrated high catalytic activity for synthesizing pyrazolopyridine derivatives, showcasing the compound's role in facilitating green chemistry and medicinal applications (Zhang et al., 2016).

Eigenschaften

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-15-11-18-9-8-16(15)22-13-5-4-10-19(12-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBRWYYIGYTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.